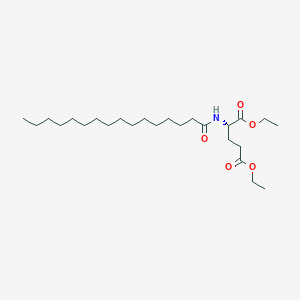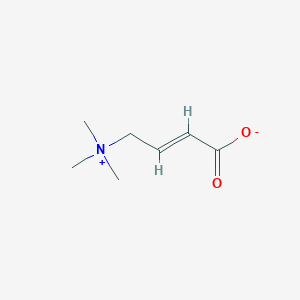
1-Butyl-3-methylpyridinium Chloride
Vue d'ensemble
Description
1-Butyl-3-methylpyridinium Chloride is a chemical compound with the molecular formula C10H16ClN . It is a type of ionic liquid that has been studied for various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylpyridinium Chloride consists of a pyridinium ring with a butyl (four carbon) and a methyl (one carbon) substituent . The chloride ion is associated with the pyridinium cation, forming an ionic bond .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Butyl-3-methylpyridinium Chloride are not detailed in the sources, ionic liquids such as this are known to participate in a variety of chemical reactions. They are often used as solvents due to their ability to dissolve a wide range of organic and inorganic compounds .
Physical And Chemical Properties Analysis
1-Butyl-3-methylpyridinium Chloride has a molecular weight of 185.70 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not specified in the sources .
Applications De Recherche Scientifique
Vibrational Spectroscopic Studies
1-Butyl-3-methylpyridinium Chloride is used in vibrational spectroscopic studies. These studies help in understanding the structural features of 1-Alkyl-3-Methylpyridinium Halide .
Green Solvent
This compound is considered a “green” solvent due to its low volatility, thermal stability over a broad temperature range, and the capability to be regenerated . This allows it to be used repeatedly in closed production cycles, reducing the release of toxic volatile organic compounds on industrial scales .
Biomass Processing
1-Butyl-3-methylpyridinium Chloride is used in the processing of plant biomass (polysaccharides) and polypeptides to produce biodegradable polymers, composites, and biofuels .
Natural Polymer Chemistry
This compound is promising in the chemistry of cellulose and other natural polymers . It’s used in the modification of electrodes applicable in the detection of dopamine and uric acid in human urine samples .
Solvent in Ullmann Homocoupling
1-Butyl-3-methylpyridinium Chloride is used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using Cu nanoparticles .
Corrosion Inhibitor
It’s also used as an effective corrosion inhibitor .
Phase-Transfer Catalyst
1-Butyl-3-methylpyridinium Chloride can be used as a phase-transfer catalyst in reactions such as oxidation and alkylation reactions .
Synthesis of Oxychloridoselenites
This compound can be used as a solvent in the synthesis of oxychloridoselenites .
Safety and Hazards
While specific safety and hazard information for 1-Butyl-3-methylpyridinium Chloride is not available in the sources, it’s important to handle all chemicals with care. General precautions include ensuring adequate ventilation, removing all sources of ignition, and taking measures against static discharges .
Propriétés
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCASOSWUQOQAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049212 | |
| Record name | 1-Butyl-3-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium Chloride | |
CAS RN |
125652-55-3 | |
| Record name | 1-Butyl-3-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-butyl-3-methylpyridinium chloride enhance the hydrolysis of cellulose?
A: 1-butyl-3-methylpyridinium chloride ([BMP]Cl) acts as a reaction medium in cellulose hydrolysis alongside cellulase. [] Research suggests that [BMP]Cl enhances the hydrolysis kinetics by increasing the initial hydrolysis rates compared to untreated cellulose. [] This enhancement is attributed to the synergistic effects between [BMP]Cl and cellulase on the cellulose material. [] Further research is needed to fully elucidate the mechanism behind this synergistic effect.
Q2: Can you explain the role of 1-butyl-3-methylpyridinium chloride in separating hydrophobic compounds and provide an example?
A: 1-butyl-3-methylpyridinium chloride can be used as an adjuvant in Ethanolic Two-Phase Systems (ETPS) to separate hydrophobic compounds. [] For example, in an ETPS composed of polypropylene glycol 2000, ethylene glycol, ethanol, and 1-butyl-3-methylpyridinium chloride, the hydrophobic compound bixin preferentially migrates to the polypropylene glycol 2000-rich phase. [] This demonstrates the potential of using 1-butyl-3-methylpyridinium chloride-based ETPS for extracting and separating hydrophobic compounds from complex mixtures.
Q3: How does 1-butyl-3-methylpyridinium chloride impact the performance and stability of lead-free perovskite solar cells?
A: Incorporating 1-butyl-3-methylpyridinium chloride into lead-free Cs2AgBiBr6 perovskite solar cells has been shown to improve both their efficiency and long-term stability. [] The mechanism involves the ionic liquid's ability to inhibit bromide ion (Br–) migration, a significant factor limiting the operational lifespan of these solar cells. [] By mitigating Br– migration, 1-butyl-3-methylpyridinium chloride reduces film defects and enhances energy level matching, ultimately leading to improved power conversion efficiency and prolonged stability even under ambient humidity. []
Q4: What are the environmental concerns related to using ionic liquids like 1-butyl-3-methylpyridinium chloride, and are there any strategies for mitigating their impact?
A: While this specific research does not delve into the environmental impact of 1-butyl-3-methylpyridinium chloride, it is crucial to acknowledge that ionic liquids, in general, can pose environmental risks. Their toxicity, biodegradability, and potential for accumulation in the environment need to be carefully considered. [, ] Research on the development of less toxic ionic liquids, biodegradable options, and effective recycling and waste management strategies is crucial for ensuring the sustainable use of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)



![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)


![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)